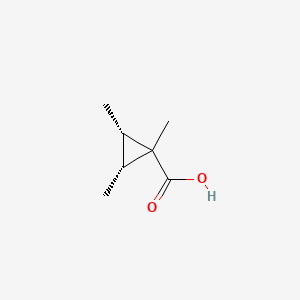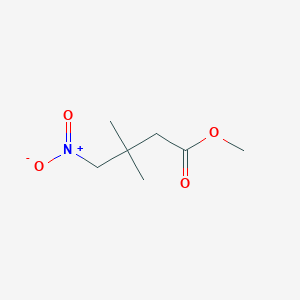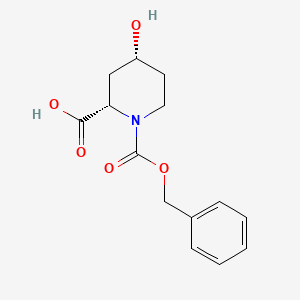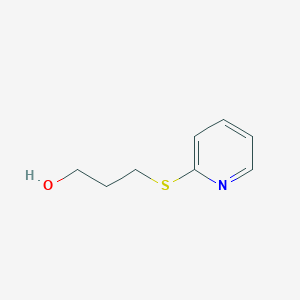
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one
Übersicht
Beschreibung
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one is a compound belonging to the benzazepine class of heterocyclic compounds Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of benzazepine derivatives. For instance, the ring expansion rearrangement of certain naphthalene derivatives can produce benzazepinones . Another method involves the acylation reaction between aniline derivatives and succinic anhydride, followed by intramolecular Friedel-Craft reactions . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides
Wissenschaftliche Forschungsanwendungen
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzazepine derivatives.
Biology: Studies have shown its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one can be compared with other benzazepine derivatives such as:
1,2,3,4-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one: Similar in structure but with different functional groups.
7-chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one: Contains a chlorine atom, which alters its reactivity and biological activity.
2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one: . The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAYLLGQOLWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCNCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3'aR,4S,6'R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B3261639.png)

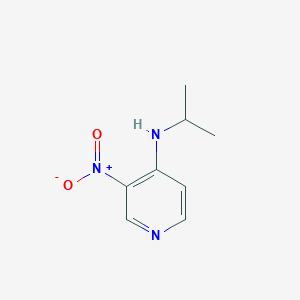

![N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3261675.png)
